![molecular formula C9H8BrN3O3 B2754009 (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one CAS No. 914636-18-3](/img/structure/B2754009.png)
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromine atom and a nitro group on the phenyl ring, a hydrazine group, and a propan-2-one group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, the bromine atom could participate in substitution reactions, and the carbonyl group in the propan-2-one moiety could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The nitro group could contribute to its reactivity .科学的研究の応用
Molecular Self-Assembly
This compound can be utilized in the study of molecular self-assembly on metallic surfaces. The presence of the bromo and nitro groups allows for the formation of complex molecular architectures, such as Kagome networks, coordinated/covalent dimers, and branched coordination chains. These structures are sensitive to the underlying metallic surfaces and can be characterized by low-temperature scanning tunneling microscopy (LT-STM) at a sub-molecular level .
Solar Photo-Thermochemical Syntheses
The compound’s structure is conducive to solar photo-thermochemical reactions. It can be used to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides. This process involves benzylic bromination followed by O–C bond formation through intramolecular nucleophilic substitution, leading to the formation of the oxazole ring .
Ullmann Coupling Reactions
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one can participate in Ullmann coupling reactions due to the bromo group. This reaction is used to form carbon-carbon bonds between two aryl groups, which is fundamental in the synthesis of complex organic molecules .
Pyridine Coordination Chemistry
The compound can be explored for its pyridine coordination chemistry. The nitro group can act as an electron-withdrawing group, which can influence the coordination properties of the compound when interacting with pyridine-containing molecules .
Advanced Material Design
Researchers can investigate the use of this compound in the design of advanced materials. Its ability to form various molecular architectures makes it a potential candidate for creating novel materials with specific electronic, optical, or magnetic properties .
Photocatalysis
The compound’s structure suggests potential applications in photocatalysis. The bromo and nitro groups could facilitate the absorption of light and transfer of energy, making it useful in studies of light-driven chemical reactions .
作用機序
将来の方向性
特性
IUPAC Name |
(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFZMCTMUTLBY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
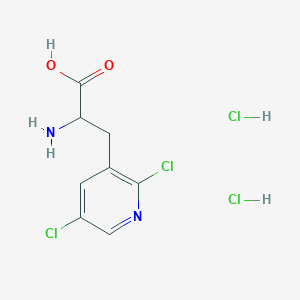
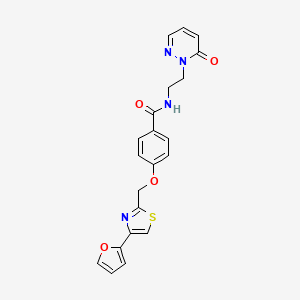
![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)
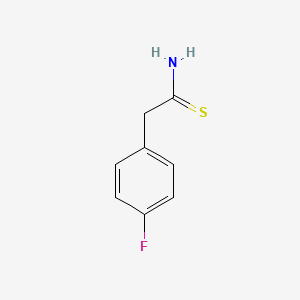
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)
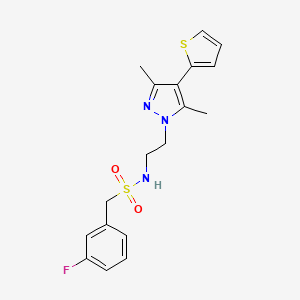
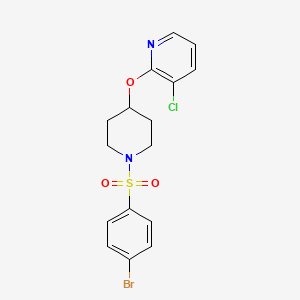
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)
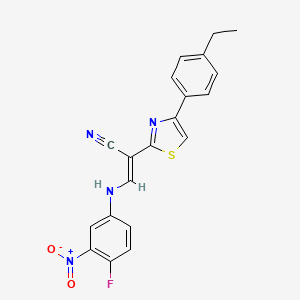
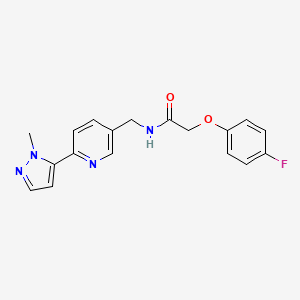

![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)